Sulfadimethoxine N4-Acetate

Übersicht

Beschreibung

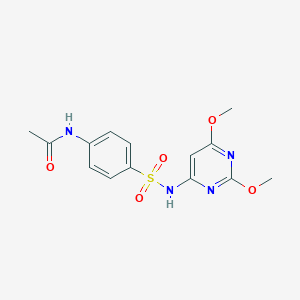

Sulfadimethoxine N4-Acetate is a complex organic compound with the molecular formula C14H16N4O5S . This compound is known for its unique chemical structure, which includes a pyrimidinyl group and a sulfonylphenyl group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine N4-Acetate typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

Sulfadimethoxine N4-Acetate can be oxidized under controlled conditions to form sulfone derivatives. This reaction is facilitated by strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . The oxidation primarily targets the sulfonamide group, leading to the introduction of additional oxygen atoms.

Key Findings :

-

Oxidation increases the polarity of the compound, potentially altering its renal excretion profile .

-

The sulfone derivatives exhibit reduced protein binding compared to the parent compound, as observed in dog plasma protein-binding studies .

Reduction Reactions

Reduction of this compound converts the sulfonamide group into an amine derivative. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

Key Findings :

-

Reduction products show increased basicity, which may enhance solubility in acidic environments.

-

Amine derivatives are less prone to tubular secretion in renal excretion pathways compared to acetylated forms .

Substitution Reactions

The aromatic ring in this compound undergoes electrophilic substitution reactions, such as halogenation and nitration :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Halogenation | Cl₂ or Br₂ in acidic medium | Chlorinated/Brominated derivatives |

| Nitration | HNO₃ in H₂SO₄ | Nitrated derivatives |

Key Findings :

-

Halogenation at the aromatic ring enhances antimicrobial activity but may reduce metabolic stability.

-

Nitrated derivatives exhibit altered pharmacokinetics due to increased molecular weight and polarity.

Comparative Reactivity and Biological Implications

The chemical modifications of this compound significantly impact its interactions with biological systems:

Mechanistic Insights :

-

The acetyl group at the N4 position increases affinity for plasma proteins, reducing glomerular filtration but enhancing tubular secretion .

-

Substitution reactions at the aromatic ring can either potentiate or diminish antibacterial effects, depending on the substituent’s electronic nature.

Research Highlights

-

Oxidative Pathways : In vivo studies indicate that oxidation metabolites are less prevalent compared to synthetic derivatives, likely due to competitive metabolic pathways like acetylation .

-

Reduction in Biological Systems : Reduced forms of this compound are rarely observed in vivo, suggesting limited enzymatic reduction under physiological conditions .

Biologische Aktivität

Sulfadimethoxine N4-acetate (ACT-SDZ) is a sulfonamide antibiotic derived from sulfadimethoxine, primarily utilized in veterinary medicine. Its biological activity, pharmacokinetics, and metabolic pathways have been the subject of various studies, highlighting its efficacy against specific pathogens and its safety profile in different animal species.

1. Pharmacological Profile

Mechanism of Action:

Sulfadimethoxine functions by inhibiting bacterial dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of bacteria by disrupting their DNA synthesis pathways .

Antibacterial Activity:

Research indicates that ACT-SDZ exhibits significant antibacterial activity against several pathogens, including:

- Vibrio alginolyticus

- Photobacterium damselae

- Aeromonas hydrophila

- Edwardsiella tarda

These pathogens are commonly associated with infections in aquatic species, particularly in aquaculture settings .

2. Pharmacokinetics

The pharmacokinetic properties of ACT-SDZ have been studied extensively in various animal models. Key findings include:

- Absorption and Distribution: Following oral administration, ACT-SDZ is rapidly absorbed with a bioavailability ranging from 85% to 90%. The peak plasma concentration (C_max) typically occurs within 1 to 4 hours post-administration .

- Metabolism: The primary metabolic pathway for ACT-SDZ is N4-acetylation, which occurs predominantly in the liver. This metabolite is then distributed widely in tissues such as the kidney and gill, indicating significant tissue retention .

- Elimination Half-Life: The elimination half-life (t_1/2) varies based on temperature and species, with longer half-lives observed at lower temperatures. For instance, in grass carp, the elimination half-life was notably prolonged at lower temperatures compared to higher ones .

Table 1: Pharmacokinetic Parameters of ACT-SDZ

| Parameter | Value |

|---|---|

| Bioavailability | 85-90% |

| C_max | 57.4 - 68.0 μg/mL |

| t_max | 1 - 4 hours |

| Elimination Half-Life | Variable (species/temp) |

3. Case Studies

Aquaculture Applications:

A study conducted on grass carp (Ctenopharyngodon idella) evaluated the effectiveness of ACT-SDZ against bacterial infections. The results demonstrated that administering a dose of 50 mg/kg every 96 hours at lower temperatures effectively treated infections caused by A. salmonicida and V. anguillarum, thereby reducing mortality rates significantly .

Safety and Toxicity:

In another study involving rats, sulfadimethoxine was administered at varying doses (0 to 600 mg/kg) over a period of 60 weeks. The study monitored for potential toxic effects and found that while some allergic reactions occurred (3%), serious adverse effects were rare . This highlights the importance of understanding dosage and duration in minimizing toxicity.

4. Conclusion

This compound is a potent antibacterial agent with significant applications in veterinary medicine, particularly within aquaculture. Its pharmacokinetic profile supports effective dosing regimens tailored to specific pathogens and environmental conditions. Continued research into its metabolic pathways and safety will further enhance its application and efficacy in treating bacterial infections across various species.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics in Aquaculture

Recent studies have focused on the pharmacokinetic profiles of sulfadimethoxine and its metabolite, N4-acetyl sulfadimethoxine (ACT-SDM), particularly in aquatic species like grass carp (Ctenopharyngodon idella). Research indicates that temperature significantly influences the absorption and distribution of these compounds in fish.

Key Findings:

- Temperature Impact: A study demonstrated that higher water temperatures (24 °C) resulted in a shorter absorption half-life for both SDM and ACT-SDM compared to lower temperatures (18 °C). This was evidenced by changes in pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and clearance rates .

- Tissue Distribution: At 18 °C, SDM concentrations peaked at 8 hours in plasma and liver, while ACT-SDM reached its peak later. In contrast, at 24 °C, peak concentrations were observed earlier .

Detection Methods

The detection of sulfadimethoxine residues in animal products is crucial for food safety. Innovative methods have been developed to enhance sensitivity and specificity.

Nano-ELISA Development:

- A novel ultrasensitive nano-enzyme-linked immunosorbent assay (nano-ELISA) has been developed to detect SDM residues in chicken tissues. This method significantly increases sensitivity by 20-fold compared to traditional ELISA techniques, achieving detection limits as low as 5 pg/mL .

Veterinary Applications

Sulfadimethoxine N4-acetate is widely used in veterinary medicine for treating bacterial infections in livestock and poultry.

Case Studies:

- Poultry Treatment: In a controlled study involving chickens, SDM was administered to treat respiratory infections caused by Escherichia coli. The treatment resulted in significant recovery rates, demonstrating its effectiveness as an antimicrobial agent .

Environmental Considerations

The degradation and elimination of sulfonamides like sulfadimethoxine from aquatic environments are critical for assessing their environmental impact.

Research Insights:

- Studies have shown that sulfadimethoxine can persist in aquatic systems, raising concerns about its potential effects on non-target organisms. Research into its degradation pathways is ongoing to develop strategies for mitigating these impacts .

Comparative Analysis of Pharmacokinetics

The following table summarizes the pharmacokinetic parameters observed for sulfadimethoxine and N4-acetyl sulfadimethoxine across different studies:

| Parameter | Study 1 (Grass Carp) | Study 2 (Chickens) | Study 3 (Aquatic Systems) |

|---|---|---|---|

| Absorption Half-Life | 4-8 hours | 2-6 hours | Varies by temperature |

| Peak Concentration Time | 8 hours | 4 hours | Varies by species |

| Elimination Half-Life | 12-24 hours | 6-12 hours | Varies; persistence noted |

| AUC | Higher at lower temps | Moderate | High persistence |

Eigenschaften

IUPAC Name |

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYOSEJTAADVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204077 | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-25-9 | |

| Record name | N4-Acetylsulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine N4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE N4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is sulfadimethoxine N4-acetate excreted from the body compared to sulfadimethoxine itself?

A: Research suggests that this compound is excreted much more efficiently than the parent drug, sulfadimethoxine. This difference is attributed to their renal clearance mechanisms. Studies in dogs show that this compound has a significantly higher clearance ratio compared to sulfadimethoxine. [] This means that a greater proportion of this compound is filtered and eliminated by the kidneys.

Q2: What role does protein binding play in the excretion of sulfadimethoxine and its metabolites?

A: Protein binding appears to significantly influence the excretion of sulfadimethoxine and its biotransformed products. Specifically, sulfadimethoxine N1-glucuronide, another metabolite of sulfadimethoxine, shows a considerably reduced affinity to dog plasma proteins compared to both sulfadimethoxine and this compound. [] This weaker protein binding likely contributes to the higher clearance ratio observed for sulfadimethoxine N1-glucuronide.

Q3: What can you tell us about the tubular secretion of sulfadimethoxine and its metabolites?

A: Research indicates distinct differences in the tubular secretion of sulfadimethoxine and its biotransformed products. While this compound demonstrates considerable proximal tubular secretion, both sulfadimethoxine N1-glucuronide and sulfadimethoxine exhibit insufficient proximal tubular secretion. [] These findings highlight the varying interactions of these compounds with renal transport mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.